

Dihydromorin compared to other flavonoid immunosuppressants

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Compound Focus: Dihydromorin

CAS No.: 18422-83-8

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Quantitative Comparison of Flavonoid Immunosuppressants

| Compound (Source) | Biological Model | Assay Type | Key Target / Pathway | Reported Efficacy (IC ₅₀ / Value) | Citation |
|---|-------------------------|-------------------|--|--|----------|
| Dihydromorin (Artocarpus heterophyllus) | Human Phagocytes | Chemotaxis | Polymorphonuclear Neutrophil (PMN) Migration | 5.03 µg/mL | [1] |
| | Human Whole Blood Cells | Respiratory Burst | Reactive Oxygen Species (ROS) Production | 7.88 µg/mL | [1] |
| | Human PMNs | Respiratory Burst | Reactive Oxygen Species (ROS) Production | 7.59 µg/mL | [1] |
| | Human Monocytes | Respiratory Burst | Reactive Oxygen Species (ROS) Production | 7.24 µg/mL | [1] |

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|---|-----------------------|--------------------------------|---|--|----------|
| | Human PMNs | Myeloperoxidase (MPO) Activity | MPO Enzyme | 5.24 µg/mL | [1] |
| Kuwanon C, Oxyresveratrol, etc. (Morus alba) | In vitro Enzymatic | Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | Acted as non-competitive inhibitors | [2] |
| Flavonoids from Scutellaria baicalensis | Murine T-cells | Proliferation Assay | T-cell Proliferation | 12.1 - 39 µM | [3] |
| Senecio scandens Flavonoid Extract (SSF) | Immunosuppressed Mice | T-cell Proliferation | Splenic T-lymphocyte Proliferation | 43.6% increase (vs. CTX model) | [4] |
| | Immunosuppressed Mice | B-cell Proliferation | Splenic B-lymphocyte Proliferation | 29.7% increase (vs. CTX model) | [4] |

Detailed Experimental Protocols for Dihydromorin

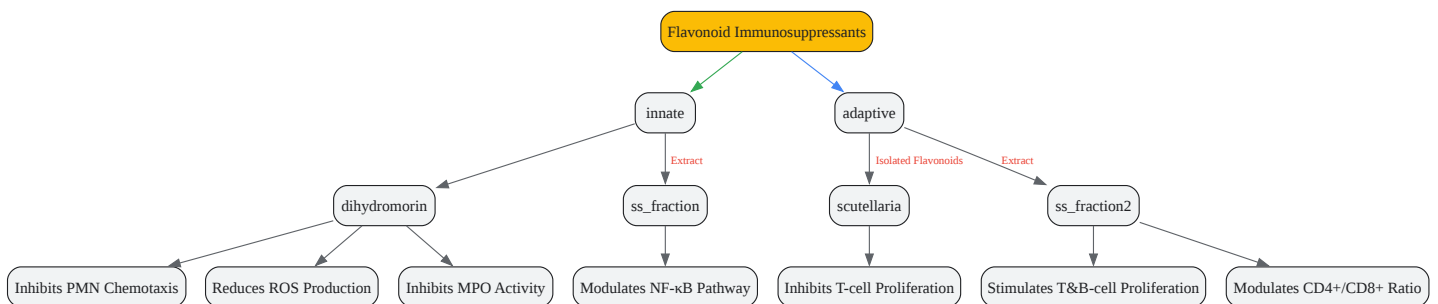
The quantitative data for **dihydromorin** was generated using the following established laboratory methods [1]:

- Chemotaxis Assay: Human polymorphonuclear neutrophils (PMNs) were placed in the upper chamber of a 48-well Boyden chamber, with the test compound and a chemoattractant in the lower chamber. After incubation, the distance the cells migrated was measured. **Dihydromorin**'s inhibition was calculated by comparing the migration distance in treated versus untreated cells [1].

- Respiratory Burst (Chemiluminescence Assay): Whole blood, isolated PMNs, or monocytes were incubated with **dihydromorin** and opsonized zymosan (a particle that triggers a respiratory burst). Luminol was added to produce light upon reaction with reactive oxygen species (ROS). The inhibition of ROS production was quantified by measuring the reduction in chemiluminescence [1].
- Myeloperoxidase (MPO) Activity Assay: Activated neutrophils were incubated with **dihydromorin**. MPO activity was measured using a colorimetric assay kit, which quantifies the enzyme's ability to catalyze a color-producing reaction. The IC₅₀ was determined from the concentration-dependent inhibition of this reaction [1].
- Molecular Docking Analysis: To understand its mechanism of action, **dihydromorin** was computationally docked into the crystal structure of the human MPO enzyme. This analysis predicted that **dihydromorin** forms stable interactions with key amino acid residues (Arg239 and Gln91) in the active site of MPO, directly explaining its potent inhibitory activity [1].

Mechanisms of Action and Research Context

The following diagram synthesizes the primary immunosuppressive mechanisms of the flavonoids discussed, highlighting **dihydromorin**'s unique action.



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As the data and diagram show, the immunosuppressive effects of flavonoids occur through diverse mechanisms:

- **Dihydromorin** primarily suppresses the **innate immune system** by directly inhibiting the migration and destructive inflammatory activities of phagocytes (neutrophils and monocytes). Its inhibition of MPO is a key differentiator, as this enzyme produces highly reactive oxidants that contribute to tissue damage in chronic inflammation [1].
- In contrast, flavonoids from **Scutellaria baicalensis** and the extract of **Senecio scandens** primarily modulate the **adaptive immune system** by targeting T-cell and B-cell functions [3] [4].
- The **Morus alba** branch compounds target enzymatic pathways like PTP1B, which are more relevant to **insulin signaling and diabetes** than classic immunosuppression [2].

Conclusion for Researchers

In summary, **dihydromorin** presents a compelling profile for a candidate immunosuppressant, characterized by its **potent, multi-faceted suppression of innate immune cells**. Its direct inhibition of MPO is a particularly valuable and differentiated mechanism of action.

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